molecular formula C11H13NO2 B8580764 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

Cat. No. B8580764
M. Wt: 191.23 g/mol
InChI Key: KXSPNNXIXSQDKH-UHFFFAOYSA-N
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Patent
US05840898

Procedure details

A warmed solution of 4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine, prepared as in example 3 (0.35 g, 1.83 mmol) in 30 mL of n-propanol is purged with a stream of nitrogen for 20 minutes prior to the addition of tris(triphenylphosphine)rhodium(I) chloride (0.025 g, 0.027 mmol). The reaction mixture is stirred at reflux for 15 hours under nitrogen and again treated with tris(triphenylphosphine)rhodium(I) chloride (0.025 g). After 2 hr, the flask is charged with potassium carbonate (0.50 g, 3.60 mmol), and heated for 2 hr. The mixture is then treated with tris(triphenylphosphine)rhodium(I) chloride (0.025 g). The mixture is heated to reflux for an additional 2 hr, filtered through Celite 545® and the filtrate is concentrated in vacuo. 1H NMR analysis shows an 1:8.3 ratio of exo-(4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine) to endocyclic (4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine) product. The dark residue is chromatographed on silica gel using 5% EtOAc/hexanes to provide 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine, the endocyclic form, as a colorless oil. 1H-NMR (CDCl3, 400 MHz): δ1.13 (t, J=7.4 Hz, 3H, --CH3); 2.30 (q, J=7.4 Hz, 2H, --CH2 --); 3.95 (s, 3H, --OCH3); 5.04 (s, 2H, --CH2O); 6.55 (d, J=5.4 Hz, 1H, Aromatic); 8.04 (d, J=5.4 Hz, Aromatic). Anal. Calcd for C11H13NO2.0.10CHCl3.0.05C3H8O: C, 65.54; H, 6.60; N,6.79. Found: C, 65.48; H, 6.57; N, 6.89. Mass Spectrum (FAB+): m/e 192 (M+1,100%).
Name
4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 3
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.025 g
Type
catalyst
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](=[C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH2:4]1)[CH3:2].C(=O)([O-])[O-].[K+].[K+]>C(O)CC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[CH2:1]([C:3]1[C:12]2[C:7](=[C:8]([O:13][CH3:14])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH:4]=1)[CH3:2] |f:1.2.3,5.6.7.8.9|

Inputs

Step One
Name
4-ethylidene-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1COCC2=C(N=CC=C21)OC
Step Two
Name
example 3
Quantity
0.35 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(CC)O
Step Five
Name
Quantity
0.025 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Step Six
Name
Quantity
0.025 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Step Seven
Name
Quantity
0.025 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with a stream of nitrogen for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours under nitrogen
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite 545®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The dark residue is chromatographed on silica gel using 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=COCC2=C(N=CC=C21)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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